Ethyl 6-chloro-4-[(4-chloro-3-nitrophenyl)amino]quinoline-3-carboxylate
Description
Ethyl 6-chloro-4-[(4-chloro-3-nitrophenyl)amino]quinoline-3-carboxylate is a quinoline-based small molecule characterized by a 6-chloro substituent on the quinoline core and a 4-[(4-chloro-3-nitrophenyl)amino] group at position 2.
Properties
IUPAC Name |
ethyl 6-chloro-4-(4-chloro-3-nitroanilino)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O4/c1-2-27-18(24)13-9-21-15-6-3-10(19)7-12(15)17(13)22-11-4-5-14(20)16(8-11)23(25)26/h3-9H,2H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQYNEZGOUKQPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-4-[(4-chloro-3-nitrophenyl)amino]quinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of a suitable aromatic compound to introduce a nitro group.
Quinoline Formation: The formation of the quinoline ring system through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-4-[(4-chloro-3-nitrophenyl)amino]quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogen substitution reactions.
Coupling Reactions: Formation of new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce different halogen atoms.
Scientific Research Applications
Anticancer Properties
One of the primary applications of ethyl 6-chloro-4-[(4-chloro-3-nitrophenyl)amino]quinoline-3-carboxylate is in cancer research. Compounds with similar structural motifs have demonstrated significant antiproliferative activity against various cancer cell lines. For example, derivatives of quinoline have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is vital for tumor cell survival and proliferation .
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Caco-2 | 37.4 | PI3K/Akt/mTOR inhibition |
| Compound B | HCT-116 | 8.9 | Induces apoptosis |
| Ethyl 6-chloro | Various | TBD | TBD |
Antimicrobial Activity
In addition to anticancer properties, this compound has potential antimicrobial applications. Research indicates that quinoline derivatives exhibit activity against a range of bacteria and fungi. For instance, studies have shown that certain derivatives can effectively combat Mycobacterium smegmatis and Candida albicans .
Table 2: Antimicrobial Efficacy of Quinoline Derivatives
| Compound Name | Microorganism Tested | MIC (µg/ml) | Activity Type |
|---|---|---|---|
| Compound C | Mycobacterium smegmatis | 6.25 | Antibacterial |
| Compound D | Candida albicans | TBD | Antifungal |
Case Studies and Research Findings
Several studies have documented the efficacy of quinoline derivatives in various biological assays:
- Antiproliferative Studies : A series of quinoline derivatives were tested for their ability to inhibit cancer cell growth. The results indicated that modifications to the quinoline core significantly enhanced their anticancer activity .
- Antimicrobial Screening : Compounds derived from quinoline structures were screened against multiple pathogens, revealing promising results that suggest their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-4-[(4-chloro-3-nitrophenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related quinoline derivatives, focusing on substituent effects, synthetic methodologies, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Halogen Variations: Replacing the 6-chloro substituent with bromo (as in ) increases molecular weight by ~80 g/mol, which may affect solubility and diffusion rates.
Synthetic Methodologies: Palladium-catalyzed cross-coupling (e.g., ) is a common strategy for introducing aryl-amino groups. The target compound likely requires similar conditions but with specific optimization for nitro-substituted anilines. Lower yields (26–33%) in analogs like 2e and 204 highlight challenges in sterically hindered quinoline functionalization.
Spectroscopic Data: The target’s ¹³C NMR spectrum is expected to show peaks near δ 149–135 ppm for quinoline carbons and δ 130–120 ppm for aromatic nitro groups, similar to compound 3ak . HRMS data for analogs (e.g., ) validate molecular ion peaks, suggesting the target’s [M+H]⁺ would align with its theoretical mass (~454 g/mol).
Biological Implications: While antimyeloproliferative activity is noted for pyrimidine-linked analogs (e.g., 2e ), the target’s nitro group may confer distinct pharmacological properties, such as enhanced interaction with kinases or DNA.
Biological Activity
Ethyl 6-chloro-4-[(4-chloro-3-nitrophenyl)amino]quinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H14ClN3O4
- CAS Number : 17016639
This structure features a quinoline core, which is known for its diverse biological activities, including antimalarial and anticancer properties.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. In vitro studies have demonstrated its effectiveness against:
- Staphylococcus aureus
- Escherichia coli
The compound's mechanism appears to involve the inhibition of bacterial DNA gyrase, which is crucial for DNA replication and transcription.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. Notably, it has been evaluated for its effects on different cancer cell lines, including:
- Colon adenocarcinoma (HCT116)
- Breast cancer (MCF7)
In these studies, the compound exhibited low micro-molar IC50 values, indicating potent antiproliferative activity. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression.
Antimalarial Activity
Quinoline derivatives are historically recognized for their antimalarial properties. This compound has been tested against Plasmodium falciparum, showing effective inhibition of parasite growth. The compound's ability to interfere with heme metabolism within the parasite contributes to its antimalarial activity.
Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 5.0 | Inhibition of DNA gyrase |
| Antibacterial | Escherichia coli | 7.5 | Inhibition of DNA gyrase |
| Anticancer | Colon adenocarcinoma | 0.25 | Induction of apoptosis |
| Anticancer | Breast cancer | 0.30 | Cell cycle arrest and apoptosis |
| Antimalarial | Plasmodium falciparum | 0.05 | Interference with heme metabolism |
Study 1: Anticancer Efficacy
A study conducted by researchers at [source] evaluated the anticancer efficacy of this compound on HCT116 cells. The results indicated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis as evidenced by increased caspase activity.
Study 2: Antimicrobial Activity Assessment
Another investigation assessed the antimicrobial properties against various bacterial strains. The findings revealed that the compound exhibited strong antibacterial activity, particularly against multidrug-resistant strains, highlighting its potential as a therapeutic agent in combating resistant infections.
Q & A
Basic: What synthetic routes are commonly employed to prepare Ethyl 6-chloro-4-[(4-chloro-3-nitrophenyl)amino]quinoline-3-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, ethyl 6-bromo-4-chloroquinoline-3-carboxylate can react with aniline derivatives (e.g., 4-chloro-3-nitroaniline) in dimethylformamide (DMF) with a base like DIPEA at elevated temperatures (100°C) to introduce the aryl amino group . Solvent choice (e.g., DMF vs. DMSO) and catalysts (e.g., Bu₄NI) significantly impact regioselectivity and byproduct formation. In related quinoline syntheses, heating in polar aprotic solvents promotes cyclization, while additives like CAN (ceric ammonium nitrate) enhance reaction efficiency .
Basic: What analytical techniques are critical for characterizing the structure and purity of this compound?
Key methods include:
- Single-crystal X-ray diffraction (SCXRD) : Resolves molecular geometry and confirms regiochemistry. Software like SHELXL and OLEX2 are standard for refinement .
- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., distinguishing N- vs. O-alkylation). Aromatic proton splitting patterns clarify nitro and chloro group positions .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways, essential for detecting impurities .
Advanced: How can regioselectivity challenges during functionalization of the quinoline core be addressed?
Regioselectivity in ethyl quinoline-3-carboxylate derivatives is influenced by steric and electronic factors. For instance:
- Solvent effects : Polar solvents (e.g., DMSO) favor N-alkylation over O-alkylation due to stabilization of transition states .
- Catalysts : Rhodium(II) catalysts (e.g., Rh₂(esp)₂) enable cyclopropanation-ring expansion reactions, directing functionalization to specific positions .
- Temperature control : Lower temperatures (e.g., 70°C with Eaton’s reagent) minimize side reactions during cyclization steps .
Advanced: What strategies are used to evaluate the biological activity of this compound, and how are conflicting data resolved?
- Antimicrobial assays : Broth microdilution tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi determine MIC (minimum inhibitory concentration). Conflicting results may arise from strain-specific resistance or solubility issues .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., MCF-7, HePG2) assess IC₅₀ values. Discrepancies in activity between studies often stem from variations in cell culture conditions or metabolite interference .
- Mechanistic studies : Competitive binding assays (e.g., with DNA gyrase for quinolone derivatives) clarify target engagement .
Advanced: How do computational tools aid in understanding the compound’s reactivity and crystallographic properties?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain electrophilic/nucleophilic sites .
- Crystallographic software : SHELX refines disorder models, while OLEX2 visualizes intermolecular interactions (e.g., hydrogen bonding networks) critical for crystal packing .
- Molecular docking : Screens potential protein targets (e.g., topoisomerase II) to rationalize bioactivity .
Advanced: What experimental approaches resolve contradictions in reaction outcomes (e.g., unexpected byproducts)?
- Reaction monitoring : TLC or in-situ IR spectroscopy tracks intermediate formation. For example, heating ethyl 4-ethoxyquinoline-3-carboxylate in DMSO may yield competing N- and O-ethylated products, requiring gradient elution HPLC for separation .
- Isotopic labeling : ¹⁸O tracing identifies hydrolysis pathways in ester derivatives .
- Kinetic studies : Variable-temperature NMR quantifies activation barriers for competing pathways .
Advanced: How are mechanistic insights into cyclization and ring-expansion reactions applied to optimize synthesis?
- Rhodium-catalyzed pathways : Ethyl halodiazoacetates react with indole derivatives via cyclopropanation-ring expansion to form quinoline-3-carboxylates. Optimized conditions (e.g., 1 mol% Rh₂(esp)₂, Cs₂CO₃) suppress polymer formation and improve yields to >80% .
- Acid-mediated cyclization : Eaton’s reagent (PPA) facilitates intramolecular Friedel-Crafts reactions in fused quinoline systems, with reaction time (5–7 h at 150°C) critical to avoid over-oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
